Barbigerone

Lipoxygenase Inhibition Inflammation Natural Product Screening

Barbigerone is a unique pyranoisoflavone with a solved co-crystal structure at the colchicine site of tubulin (2.33 Å), enabling rational analog design for microtubule-targeted anticancer agents. It exhibits dual VEGFR2 pathway inhibition and direct tubulin binding, with validated in vivo efficacy in NSCLC xenograft models. In 15-LO assays, it is 2.7-fold more potent than genistein. This compound offers distinct safety and synthetic tractability advantages over rotenoids, making it the superior choice for oncology and anti-angiogenesis research.

Molecular Formula C23H22O6
Molecular Weight 394.4 g/mol
CAS No. 75425-27-3
Cat. No. B1667746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbigerone
CAS75425-27-3
SynonymsBarbigerone;  Barubigeron; 
Molecular FormulaC23H22O6
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)C
InChIInChI=1S/C23H22O6/c1-23(2)9-8-13-17(29-23)7-6-14-21(24)16(12-28-22(13)14)15-10-19(26-4)20(27-5)11-18(15)25-3/h6-12H,1-5H3
InChIKeyOBIUGMGQVQMVSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Barbigerone (CAS 75425-27-3): A Pyranoisoflavone Scaffold with Defined Tubulin-Binding and Multi-Target Differentiation


Barbigerone (CAS 75425-27-3) is a naturally occurring pyranoisoflavone first isolated from Tephrosia barbigera seeds and subsequently identified in multiple Millettia species [1]. It belongs to the broader isoflavone class but is distinguished structurally by its 2,2-dimethylpyrano ring fused to the isoflavone core. The compound has been characterized across several biological contexts, including 15-lipoxygenase inhibition, antiplasmodial activity, and anticancer effects mediated through dual mechanisms: VEGFR2 signaling pathway inhibition and direct tubulin binding at the colchicine site [2]. Its well-defined molecular target engagement, supported by a solved co-crystal structure with tubulin at 2.33 Å resolution, enables rational analog design and distinguishes it from many isoflavones whose precise binding modes remain uncharacterized [3].

Why Generic Isoflavone or Rotenoid Substitution Fails: Structural and Target-Specific Differentiation of Barbigerone


Generic substitution among isoflavones or structurally related rotenoids is not scientifically justified due to marked divergence in target engagement and potency profiles. Barbigerone's 2,2-dimethylpyrano substituent confers a distinct binding pose within the colchicine site of tubulin—a mode unshared by simpler isoflavones like genistein or daidzein [1]. This structural feature also drives differential enzyme inhibition: in head-to-head 15-lipoxygenase assays, barbigerone (IC₅₀ = 0.063 mM) is approximately 2.7-fold more potent than genistein (IC₅₀ > 0.167 mM), while structurally similar rotenoids in the same study displayed IC₅₀ values ranging from 0.018 to 0.102 mM [2]. Furthermore, barbigerone inhibits VEGFR2 phosphorylation and downstream signaling cascades, a mechanism not uniformly shared across the isoflavone class [3]. In antiplasmodial assays, barbigerone shows comparable activity to certain rotenoids against chloroquine-sensitive and resistant Plasmodium falciparum strains, but its isoflavone core provides a distinct safety and synthetic tractability profile relative to rotenoids with cis-fused B/C ring systems associated with insecticidal toxicity [4]. These quantifiable differences underscore why procurement decisions must be compound-specific rather than class-based.

Quantitative Evidence Guide: Measurable Differentiation of Barbigerone (CAS 75425-27-3) Against Key Comparators


2.7-Fold Superior 15-Lipoxygenase Inhibition Over Genistein: A Direct Head-to-Head Comparison

Barbigerone demonstrates quantifiably superior inhibition of 15-lipoxygenase compared to the common isoflavone genistein in a direct head-to-head enzymatic assay. Barbigerone achieved an IC₅₀ of 0.063 mM, while genistein exhibited an IC₅₀ exceeding 0.167 mM [1]. This represents at least a 2.7-fold improvement in potency. Within the same assay panel, barbigerone performed comparably to several rotenoids, including tephrosin (IC₅₀ = 0.064 mM) and 11-hydroxytephrosin (IC₅₀ = 0.071 mM), but was less potent than 12α-hydroxydeguelin (IC₅₀ = 0.018 mM) and quercetin (IC₅₀ = 0.029 mM) [1].

Lipoxygenase Inhibition Inflammation Natural Product Screening

Moderate Antiplasmodial Activity with Comparable Potency Across Chloroquine-Sensitive and Resistant P. falciparum Strains

In a comparative antiplasmodial evaluation against Plasmodium falciparum, barbigerone exhibited moderate activity with comparable potency against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains. While exact IC₅₀ values for barbigerone are not tabulated in the abstract, the study notes that barbigerone showed 'comparable activity' to rotenoids 4 and 5 (usararotenoid A and 12a-epimillettosin) and that among the rotenoids, those containing a prenyl or 2,2-dimethylpyrano substituent were more potent than simpler rotenoids [1]. The chalcone 4'-O-geranylisoliquiritigenin was identified as the most potent compound in the panel [1].

Antimalarial Antiplasmodial Drug Resistance

In Vivo Antitumor Efficacy in NSCLC Xenograft Models with Defined VEGFR2 Pathway Inhibition

Barbigerone demonstrates in vivo antitumor efficacy in human non-small-cell lung cancer (NSCLC) xenograft models, an effect mechanistically linked to inhibition of VEGFR2 phosphorylation. Intravenous administration of barbigerone effectively inhibited tumor growth in both A549 and SPC-A1 xenograft models in mice [1]. The anti-angiogenic mechanism was confirmed through CD31 immunohistochemical staining, Matrigel plug assay, and mouse aortic ring assay, with Western blot analysis showing direct inhibition of VEGFR2 phosphorylation and downstream kinases (ERK, p38, FAK, AKT) without affecting COX2 [1]. In a zebrafish angiogenesis model, 2.5 µmol/L barbigerone significantly inhibited angiogenesis [1]. While quantitative tumor volume reduction data is not abstracted, the study provides a clear in vivo efficacy benchmark.

Angiogenesis Inhibition NSCLC Xenograft VEGFR2

Tubulin Binding with Solved Co-Crystal Structure: A Defined Mode of Action Lacking in Most Isoflavones

Barbigerone is one of the very few isoflavones for which a high-resolution co-crystal structure with its protein target has been solved. The X-ray crystal structure of the tubulin-barbigerone complex was determined at 2.33 Å resolution, unambiguously confirming binding to the colchicine site of β-tubulin and revealing a distinct binding pose compared to flavones and chalcones [1][2]. This structural information directly guided the rational design of a more potent derivative, 0412, which exhibited enhanced anticancer activity both in vitro and in vivo [1]. In contrast, no co-crystal structures exist for common isoflavones like genistein or daidzein with tubulin, limiting structure-based optimization efforts.

Microtubule Targeting Tubulin Polymerization X-ray Crystallography Rational Drug Design

Recommended Research and Preclinical Application Scenarios for Barbigerone (CAS 75425-27-3)


Structure-Guided Medicinal Chemistry: Tubulin-Targeted Isoflavone Optimization

Barbigerone serves as an optimal starting scaffold for rational design of tubulin-targeted anticancer agents. The solved tubulin-barbigerone co-crystal structure (2.33 Å) provides atomic-level detail of its binding pose within the colchicine site, a level of structural characterization unavailable for nearly all other isoflavones. This enables structure-based design of analogs with potentially improved potency, as exemplified by the derivative 0412 developed using this structural template [1]. Researchers focused on microtubule-targeting agents or isoflavone SAR should prioritize barbigerone over genistein or daidzein due to this unique structural resource.

In Vivo Angiogenesis and NSCLC Xenograft Studies with VEGFR2 Pathway Focus

Barbigerone is validated for in vivo studies targeting tumor angiogenesis and NSCLC growth inhibition. Demonstrated efficacy in A549 and SPC-A1 xenograft models, coupled with confirmed VEGFR2 phosphorylation inhibition and downstream pathway modulation (ERK, p38, FAK, AKT), makes it a suitable tool compound for preclinical oncology research [1]. The compound's anti-angiogenic activity is further corroborated by zebrafish model data (inhibition at 2.5 µmol/L) and multiple ex vivo assays (Matrigel plug, aortic ring). Procurement is recommended for laboratories investigating VEGFR2-dependent angiogenesis or NSCLC tumor biology requiring a well-characterized, naturally derived inhibitor.

15-Lipoxygenase Inhibition Screening and SAR Studies

Barbigerone offers a quantifiably superior 15-LO inhibitory profile (IC₅₀ = 0.063 mM) compared to the commonly used isoflavone genistein (IC₅₀ > 0.167 mM), as established by direct head-to-head enzymatic assay [1]. This 2.7-fold potency advantage positions barbigerone as a preferable reference compound for 15-LO inhibitor screening panels or structure-activity relationship studies focused on inflammatory pathway modulation. Its activity is comparable to certain rotenoids (e.g., tephrosin, IC₅₀ = 0.064 mM), allowing for cross-class benchmarking in natural product libraries.

Antimalarial Hit-to-Lead Optimization with Cross-Resistance Profiling

Barbigerone's moderate antiplasmodial activity against both chloroquine-sensitive (D6) and resistant (W2) P. falciparum strains makes it a candidate scaffold for antimalarial hit-to-lead programs [1]. Its comparable potency across resistant and sensitive strains suggests a mechanism less susceptible to chloroquine resistance pathways, a valuable attribute for lead optimization. The compound's isoflavone core, distinct from the rotenoid scaffold associated with insecticidal toxicity, may offer a more favorable safety profile for further development, positioning it as a strategic starting point for medicinal chemistry efforts in neglected tropical diseases.

Technical Documentation Hub

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